molecular formula C15H13FN2O3S B1376204 5-(4-fluorobenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide CAS No. 1355206-23-3

5-(4-fluorobenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide

Cat. No. B1376204
M. Wt: 320.3 g/mol
InChI Key: UBJWYBUYXVGGEC-UHFFFAOYSA-N
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Description

5-(4-fluorobenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide (5-FB-BDZO) is a synthetic compound that has been studied extensively due to its potential applications in a variety of fields, including medicinal chemistry, pharmacology, and biochemistry. 5-FB-BDZO has been found to possess a number of unique properties that make it a promising candidate for further research and development.

Scientific Research Applications

Antiarrhythmic Activity

A series of derivatives of 2,5-disubstituted 2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxides, including 5-(4-fluorobenzyl) derivatives, have been synthesized and evaluated for their antiarrhythmic effects. These compounds showed promising antiarrhythmic activity in preliminary screenings, particularly those with specific moieties attached to the 5-position of the benzothiadiazepine core. This suggests potential applications in treating cardiac arrhythmias (Ogawa & Matsushita, 1992).

Anti-HIV Activity

Benzothiadiazepine derivatives, closely related to 5-(4-fluorobenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide, have been synthesized and tested for their efficacy against HIV-1. These compounds have shown specific anti-HIV-1 activity, with certain modifications enhancing their potency and reducing cytotoxicity. This research indicates potential for developing new anti-HIV medications based on this chemical structure (Di Santo et al., 1998).

Chromatographic Analysis

The enantioselective properties of 2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxides, including the 5-(4-fluorobenzyl) variant, have been studied using chiral stationary phases. This research is significant for understanding the stereochemical integrity and chiroptical properties of these compounds, which is crucial in pharmaceutical applications where enantiomer purity is important (Cirilli et al., 2003).

properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-1,1-dioxo-2,3-dihydro-1λ6,2,5-benzothiadiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3S/c16-12-7-5-11(6-8-12)10-18-13-3-1-2-4-14(13)22(20,21)17-9-15(18)19/h1-8,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJWYBUYXVGGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2S(=O)(=O)N1)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluorobenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-fluorobenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide
Reactant of Route 2
5-(4-fluorobenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide
Reactant of Route 3
Reactant of Route 3
5-(4-fluorobenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide
Reactant of Route 4
Reactant of Route 4
5-(4-fluorobenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide
Reactant of Route 5
5-(4-fluorobenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide
Reactant of Route 6
5-(4-fluorobenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide

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